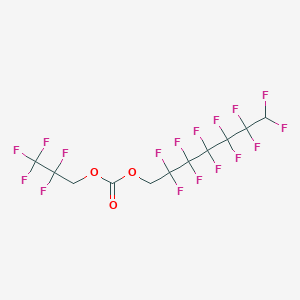![molecular formula C14H20BrNO4S B12087085 [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzene ring, a sulfonyl group, and a carbamate ester. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of benzene sulfonyl chloride to introduce the bromo group. This is followed by a reaction with propylamine to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide with tert-butyl chloroformate to yield the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Non-brominated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the carbamate ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Chloro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- [3-(3-Fluoro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- [3-(3-Methyl-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the bromine atom Bromine is more reactive than chlorine or fluorine, making this compound more versatile in various chemical reactions
Properties
Molecular Formula |
C14H20BrNO4S |
|---|---|
Molecular Weight |
378.28 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-bromophenyl)sulfonylpropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-8-5-9-21(18,19)12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
InChI Key |
LTDLFWUTFYRISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


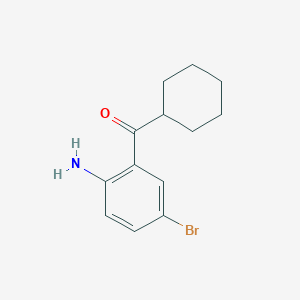
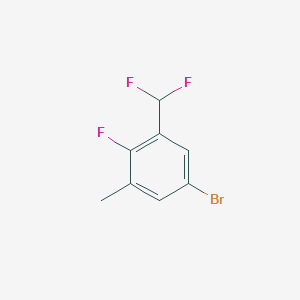

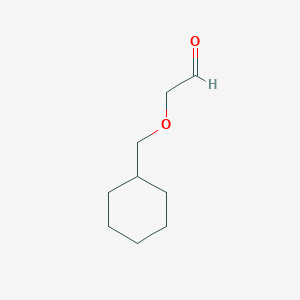

![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
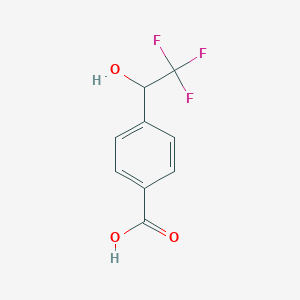
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)



